3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 2,4-dichlorophenyl methoxy group at the 3-position of the thiophene ring and a 4-(trifluoromethyl)phenyl substituent on the amide nitrogen. Its molecular formula is C20H13Cl2F3NO2S, with a molecular weight of 469.29 g/mol. The dichlorophenyl and trifluoromethyl groups enhance lipophilicity and electronic stability, making it a candidate for pharmacological studies, particularly in antimicrobial or anticancer research .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2S/c20-13-4-1-11(15(21)9-13)10-27-16-7-8-28-17(16)18(26)25-14-5-2-12(3-6-14)19(22,23)24/h1-9H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXJPWCAFJIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2,4-Dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiophene ring, a carboxamide group, and two distinct aromatic substituents (dichlorophenyl and trifluoromethylphenyl). The molecular formula is with a molecular weight of 523.36 g/mol. The compound exhibits a high lipophilicity with a logP value of 8.05, indicating significant membrane permeability which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H15Cl2F3N2O2S |
| Molecular Weight | 523.36 g/mol |
| logP | 8.05 |
| Polar Surface Area | 40.291 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL depending on the specific derivative and cell line tested .
In particular, the presence of electron-withdrawing groups such as trifluoromethyl enhances the cytotoxicity by stabilizing the compound's interaction with target proteins involved in cancer cell proliferation . The SAR analysis suggests that modifications in the phenyl rings significantly affect the biological activity, where substituents can either enhance or reduce efficacy.
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of c-KIT kinase, which plays a critical role in tumor growth and survival .
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells through interactions with Bcl-2 proteins and other apoptotic factors .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at the G1/S phase, thereby inhibiting cell division .
Case Studies
- In Vitro Studies : A study focusing on thiazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against Jurkat T cells and HT29 colon cancer cells. The most potent derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
- In Vivo Efficacy : In animal models, similar compounds have shown promising results in reducing tumor size and improving survival rates in mice bearing xenografts of human tumors resistant to traditional therapies .
Comparison with Similar Compounds
Structural Analogues
Thiophene carboxamide derivatives vary significantly in bioactivity based on substituent patterns. Below is a comparative analysis of key analogues:
Key Structural Insights :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogues (e.g., ) improves resistance to oxidative metabolism.
- Chlorine vs.
- Methoxy vs. Sulfonyl : Methoxy substituents (target compound) reduce polarity compared to sulfonyl groups (e.g., ), impacting solubility and membrane permeability.
Q & A
What are the common synthetic routes for synthesizing this compound, and what key reaction steps are involved?
Answer:
Synthesis typically involves three stages: (1) constructing the thiophene-2-carboxamide core via cyclization of substituted thiophenes, (2) introducing the 2,4-dichlorophenoxymethyl group via nucleophilic substitution (e.g., using NaH as a base in DMF), and (3) coupling the carboxylic acid intermediate with 4-(trifluoromethyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt). Critical characterization steps include monitoring reaction progress via TLC and confirming purity via (e.g., aromatic proton splitting patterns) and LC-MS .
How can reaction conditions be optimized to improve yield during the amide coupling step?
Answer (Advanced):
Key variables include:
- Solvent selection : Polar aprotic solvents like DMF enhance reagent solubility.
- Catalyst loading : HOBt (1.2 eq) reduces racemization and improves coupling efficiency.
- Temperature control : Maintain 0–5°C during activation to minimize side reactions.
Post-reaction, precipitate the product using ice-cold water and purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (≥15%) are achievable by iterative optimization of stoichiometry and reaction time .
Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?
Answer (Basic):
- (400 MHz, DMSO-d6):
- Aromatic protons from dichlorophenyl (δ 7.4–7.6 ppm, doublets) and trifluoromethylphenyl (δ 7.8–8.0 ppm).
- Methoxy group (δ 3.9–4.1 ppm, singlet).
- FTIR : Amide C=O stretch (~1650 cm) and C-F stretches (1100–1200 cm).
- LC-MS : Molecular ion peak ([M+H]) matching the theoretical mass (e.g., ~459.3 Da) .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer (Advanced):
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
- Validate purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers. Cross-reference with structurally analogous compounds (e.g., ’s benzamide derivatives) to contextualize results .
What computational methods predict the compound’s binding affinity to target proteins, and how are they validated?
Answer (Advanced):
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize binding poses with hydrogen bonds to the amide group and hydrophobic interactions with the trifluoromethyl group.
- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. A correlation coefficient (R) >0.7 between predicted and experimental ΔG values confirms reliability .
What strategies enhance the compound’s stability during long-term storage?
Answer (Basic):
- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the amide bond.
- Degradation monitoring : Perform quarterly HPLC analysis (C18 column, 0.1% TFA in mobile phase) to detect hydrolyzed byproducts (e.g., free carboxylic acid). Use to confirm structural integrity if degradation exceeds 5% .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer (Advanced):
- Functional group modifications :
- Replace 2,4-dichlorophenyl with 3,5-dichloro analogs to alter steric bulk.
- Introduce electron-withdrawing groups (e.g., nitro) on the thiophene ring to modulate electronic effects.
- Assay design : Test derivatives against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers. Use IC ratios (>10-fold) to prioritize candidates .
What analytical methods quantify trace impurities in bulk samples?
Answer (Advanced):
- HPLC-DAD : Detect impurities at 0.1% levels using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
- LC-HRMS : Identify unknown impurities via exact mass matching (mass error <5 ppm).
- NMR spiking experiments : Add reference standards of suspected impurities (e.g., unreacted aniline) to confirm retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
